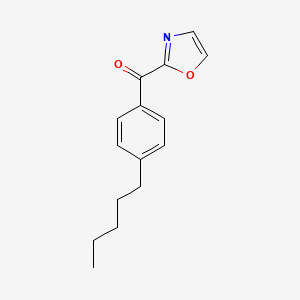

2-(4-Pentylbenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(4-Pentylbenzoyl)oxazole often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is considered one of the most appropriate for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

Oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, contain one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . This structure allows oxazole-based molecules to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. These include electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The specific reactions that 2-(4-Pentylbenzoyl)oxazole undergoes would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación

Antiprotozoal Activity

2-(4-Pentylbenzoyl)oxazole and its derivatives have been investigated for their potential antiprotozoal activity. A study found that 2-amino-4-(p-benzoyloxyphenyl)-oxazole showed significant activity against Giardia lamblia, with an inhibitory concentration (IC50) of 1.17 μM. This activity was higher than that exhibited by the commercial drug metronidazole, suggesting the potential of these compounds in antiprotozoal therapy (Carballo et al., 2017).

Versatile Biological Activities

Oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, are known for their ability to bind with various enzymes and receptors in biological systems, displaying diverse biological activities. They have been employed for treating different diseases, showcasing their potential as medicinal agents. Research indicates a range of activities including antibacterial, antifungal, antiviral, and anticancer properties (Zhang, Zhao, & Zhou, 2018).

Anticonvulsant Agents

Derivatives of 2-(4-Pentylbenzoyl)oxazole have been synthesized and tested for anticonvulsant effects. One study showed that a specific compound within this group demonstrated potential as a safe and effective therapeutic agent for seizure control, with lower neurotoxicity compared to standard drugs (Wei et al., 2010).

Antimicrobial and Antifungal Activity

Various derivatives of oxazole, including 2-(4-Pentylbenzoyl)oxazole, have shown significant antimicrobial and antifungal activities. These compounds have been effective against a range of microorganisms, suggesting their utility in developing new antimicrobial and antifungal agents (Indorkar, Chourasia, & Limaye, 2012).

Synthesis and Functionalization

The synthesis and functionalization of oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, are areas of active research. Studies have developed methodologies for the functionalization of oxazole compounds, enhancing their chemical properties and potential applications in various fields (Ferrer Flegeau, Popkin, & Greaney, 2006).

Direcciones Futuras

Oxazole-based molecules, including 2-(4-Pentylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities . The aim is to discover potential oxazole-based medicinal compounds .

Mecanismo De Acción

Target of Action

2-(4-Pentylbenzoyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems .

Mode of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Oxazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Given the broad spectrum of biological activities associated with oxazole derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJUUBJDTMZAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642094 |

Source

|

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pentylbenzoyl)oxazole | |

CAS RN |

898760-11-7 |

Source

|

| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.